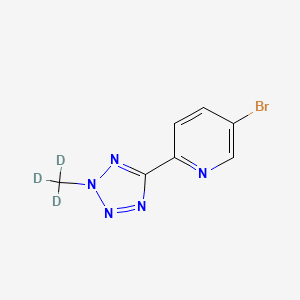
5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine-d3 is a chemical compound with the molecular formula C7H3BrD3N5. It is a deuterated form of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, which is used as an intermediate in the synthesis of Tedizolid-d3, a labelled form of Tedizolid, an antibacterial drug .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine-d3 typically involves the reaction of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine with formaldehyde. The reaction conditions often include the use of inert gases such as nitrogen or argon to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar laboratory procedures, scaled up to meet industrial demands. The use of high-purity reagents and controlled environments ensures the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine-d3 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The tetrazole ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine-d3 is primarily used as an intermediate in the synthesis of Tedizolid-d3, an antibacterial drug. Its applications extend to:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Studied for its potential antibacterial properties.
Medicine: Integral in the development of antibacterial drugs.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine-d3 is primarily related to its role as an intermediate in the synthesis of Tedizolid-d3. Tedizolid exerts its antibacterial effects by inhibiting bacterial protein synthesis. The molecular targets include the bacterial ribosome, where it binds and prevents the formation of functional proteins .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-(2H-tetrazol-5-yl)pyridine: Similar structure but lacks the deuterium atoms.
2-Methyl-5-(5-bromopyridin-2-yl)tetrazole: Another structural isomer with similar properties.
Uniqueness
The uniqueness of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine-d3 lies in its deuterated form, which provides distinct advantages in research applications, such as improved stability and traceability in metabolic studies .
Propiedades
Fórmula molecular |
C7H6BrN5 |
|---|---|
Peso molecular |
243.08 g/mol |
Nombre IUPAC |
5-bromo-2-[2-(trideuteriomethyl)tetrazol-5-yl]pyridine |
InChI |
InChI=1S/C7H6BrN5/c1-13-11-7(10-12-13)6-3-2-5(8)4-9-6/h2-4H,1H3/i1D3 |
Clave InChI |
JANKGNBDRWYWSN-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1N=C(N=N1)C2=NC=C(C=C2)Br |
SMILES canónico |
CN1N=C(N=N1)C2=NC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid](/img/structure/B12430106.png)
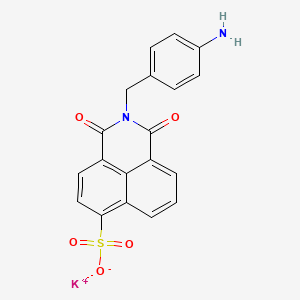
![9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid](/img/structure/B12430118.png)

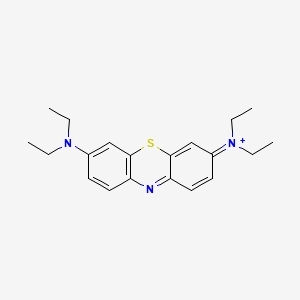
![36,37,38,39,40,41,42,43,44,45,46,47,48,49-Tetradecamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane](/img/structure/B12430143.png)
![but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12430144.png)
![ethyl 4-[2-[(1R)-2-[(2-ethoxy-2-oxoethyl)-(thiophen-2-ylmethyl)amino]-2-oxo-1-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]ethyl]phenoxy]butanoate](/img/structure/B12430154.png)
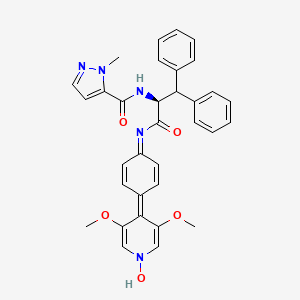
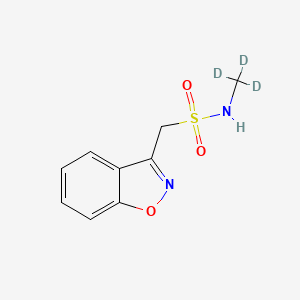
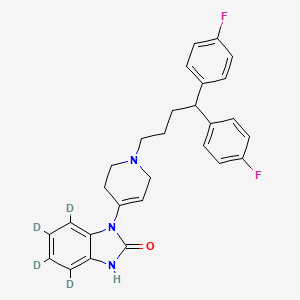
![2-cyclopropyl-7-[dideuterio(hydroxy)methyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12430182.png)


